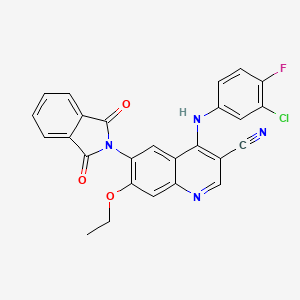
rac N-Desbutyroyl-d5 Acebutolol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac N-Desbutyroyl-d5 Acebutolol: is a deuterated form of rac N-Desbutyroyl Acebutolol, which is a metabolite of the beta-blocker acebutolol. This compound is used primarily in research settings to study the pharmacokinetics and metabolic pathways of acebutolol. The deuterium labeling helps in tracing the compound in biological systems, providing insights into its behavior and interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac N-Desbutyroyl-d5 Acebutolol typically involves the deuteration of acebutolol or its intermediates. The process begins with the preparation of acebutolol, followed by the selective introduction of deuterium atoms. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the deuterium labeling, which is crucial for its application in research.
化学反应分析
Types of Reactions: rac N-Desbutyroyl-d5 Acebutolol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific sites, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can lead to the formation of alcohols or amines.
科学研究应用
rac N-Desbutyroyl-d5 Acebutolol is widely used in scientific research, including:
Chemistry: It serves as a reference standard in analytical chemistry for the study of acebutolol metabolism.
Biology: The compound is used to investigate the metabolic pathways and interactions of acebutolol in biological systems.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of acebutolol, aiding in the development of better therapeutic strategies.
Industry: The compound is used in the pharmaceutical industry for quality control and validation of analytical methods.
作用机制
The mechanism of action of rac N-Desbutyroyl-d5 Acebutolol involves its metabolism to acebutolol, which is a beta-blocker. Acebutolol exerts its effects by blocking beta-adrenergic receptors, leading to a decrease in heart rate and blood pressure. The deuterium labeling allows researchers to trace the compound and study its interactions with molecular targets and pathways involved in its pharmacological effects.
相似化合物的比较
rac N-Desbutyroyl Acebutolol: The non-deuterated form of the compound.
Acebutolol: The parent compound from which rac N-Desbutyroyl-d5 Acebutolol is derived.
Other Beta-Blockers: Compounds such as propranolol and metoprolol, which have similar pharmacological effects.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to trace the compound in biological systems, offering valuable insights into its metabolic pathways and interactions.
属性
IUPAC Name |
1-[5-amino-2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-9(2)16-7-12(18)8-19-14-5-4-11(15)6-13(14)10(3)17/h4-6,9,12,16,18H,7-8,15H2,1-3H3/i7D2,8D2,12D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUJVRULIBQHKT-YKXHHFFSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=C(C=C(C=C1)N)C(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)N)C(=O)C)O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Dihydroimidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B589222.png)





![(E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide](/img/structure/B589231.png)
![3,5-Dioxa-8-azatricyclo[5.2.2.02,6]undeca-1(9),2(6),7-triene](/img/structure/B589234.png)
![(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589237.png)
![(1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine](/img/structure/B589239.png)

